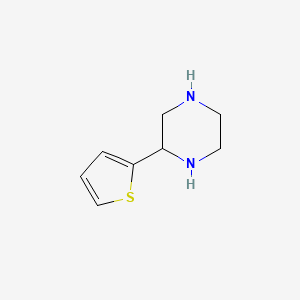

2-噻吩-2-基哌嗪

描述

Comprehensive Analysis of 2-Thiophen-2-yl-piperazine

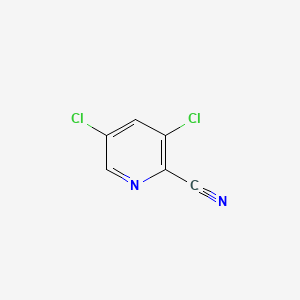

2-Thiophen-2-yl-piperazine is a structural motif that appears in various pharmacologically active compounds. It is a part of the piperazine class, which is known for its presence in many drug molecules with diverse therapeutic effects. The thiophene ring, when attached to the piperazine, can potentially enhance the compound's ability to interact with biological targets due to its aromatic and heterocyclic nature.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds with a furan moiety, which is structurally related to thiophene, have been synthesized starting from 2-acetylfuran, followed by Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, and finally undergoing Mannich’s reaction with N-methyl piperazine . Similarly, piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles were synthesized using azide-alkyne click chemistry, indicating the versatility of piperazine in chemical synthesis . Another example includes the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the piperazine ring and any substituents attached to it. For example, the chemical structures of novel piperazine derivatives were confirmed by IR, 1H NMR, 13C-NMR, and Mass spectrometric data .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their biological activity. The piperazine moiety itself can be functionalized to yield a wide range of compounds with different pharmacological properties. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates . Additionally, the coupling of bromide with morpholine, thiomorpholine, and N-substituted piperazines can result in potent antitubercular agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. These properties are crucial for the drug's bioavailability and pharmacokinetics. The presence of a thiophene ring can affect these properties by altering the compound's lipophilicity and electronic distribution. The pharmacological evaluation of these compounds often includes their activity against various biological targets, such as serotonin receptors, serotonin transporter , and Mycobacterium tuberculosis , as well as their potential antipsychotic effects .

科学研究应用

血清素受体亲和性

该化合物已用于合成对 5-HT1A 血清素受体具有亲和力的衍生物 . 该受体在调节多种生理功能中起着至关重要的作用,包括体温调节、血管收缩、性行为、食欲和睡眠 . 它也与抑郁症和焦虑症等多种精神疾病的病理生理学有关 .

抗菌活性

该化合物已参与杂环 α-氨基腈的合成,这些腈类化合物表现出有希望的抗菌潜力 . 这些化合物被发现可以抑制两种革兰氏阳性菌(金黄色葡萄球菌和蜡样芽孢杆菌)、三种革兰氏阴性菌(大肠杆菌、铜绿假单胞菌和肺炎克雷伯菌)和两种真菌物种(黑曲霉和白色念珠菌)的生长albicans) .

斯特雷克反应的催化剂

该化合物已被用作斯特雷克反应的催化剂,斯特雷克反应是一种多组分反应,可以构建杂环 α-氨基腈 . 这种反应是一个有价值的工具

安全和危害

作用机制

Target of Action

It is known that similar compounds have been used in the synthesis of drugs like brexpiprazole , which primarily target dopamine receptors .

Mode of Action

Based on its structural similarity to brexpiprazole, it may interact with dopamine receptors in a similar manner . Brexpiprazole acts as a partial agonist of the dopamine receptor D2 , which means it binds to these receptors and partially stimulates them .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the pi3kα/mtor pathway , which plays a crucial role in cell growth, proliferation, and survival .

Pharmacokinetics

Its molecular weight is 16927 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have shown anti-tumor activities against various cancer cell lines . They have also exhibited antimicrobial activity against several bacterial and fungal species .

属性

IUPAC Name |

2-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCDPJJFUPNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378040 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85803-49-2 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)